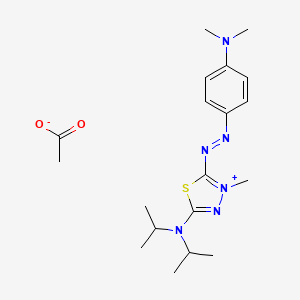
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium acetate is a useful research compound. Its molecular formula is C17H27N6S.C2H3O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium acetate, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various case studies that highlight its efficacy in different biological contexts.
Molecular Structure
- Molecular Formula : C18H30N6O4S2
- Molecular Weight : 458.5986 g/mol
- CAS Number : 83969-12-4
Structural Characteristics
The compound features a thiadiazole ring, an azo group, and diisopropylamino substituents, which contribute to its reactivity and biological interactions.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, the antioxidant effectiveness of related azo-dye ligands was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results suggested that these compounds effectively scavenge free radicals, thereby mitigating oxidative stress .
Antimicrobial Activity
The compound's antimicrobial activity has also been explored. A study highlighted that azo compounds can exhibit varying degrees of antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cancer cell lines to assess the potential of this compound as an anticancer agent. The results indicated that it could induce apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Effective scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Efficacy
A study published in December 2023 evaluated the antioxidant capacity of various metal complexes derived from azo dyes. The results showed that the ligand related to our compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In a comparative analysis of several azo compounds, it was demonstrated that this compound displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the thiadiazole moiety enhances its antimicrobial efficacy .
Case Study 3: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that the compound induces significant cytotoxic effects through mechanisms involving oxidative stress and mitochondrial dysfunction. The study emphasized the potential for developing this compound into a therapeutic agent for cancer treatment .
属性
CAS 编号 |
83969-14-6 |
|---|---|
分子式 |
C17H27N6S.C2H3O2 C19H30N6O2S |
分子量 |
406.5 g/mol |
IUPAC 名称 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;acetate |
InChI |
InChI=1S/C17H27N6S.C2H4O2/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;1-2(3)4/h8-13H,1-7H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
IZQNFRQIJJQVDE-UHFFFAOYSA-M |
规范 SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















